5-Nitro-1,2-dihydro-3H-indazol-3-one

Overview

Description

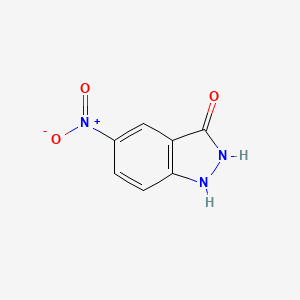

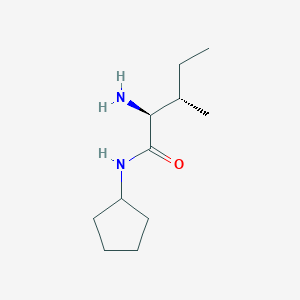

5-Nitro-1,2-dihydro-3H-indazol-3-one is a chemical compound with the molecular formula C7H5N3O3 . It is used as a pharmaceutical intermediate .

Molecular Structure Analysis

The molecule consists of 5 Hydrogen atoms, 7 Carbon atoms, 3 Nitrogen atoms, and 3 Oxygen atoms . It contains a total of 19 bonds, including 14 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 double bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 nitro group (aliphatic), and 1 hydrazone .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 280-282°C . The molecular weight of the compound is 179.13 g/mol .Scientific Research Applications

Electrochemical Production

5-Nitro-1,2-dihydro-3H-indazol-3-one can be produced through electrochemical processes. Marrosu, Petrucci, and Trazza (1995) demonstrated the electroreduction of N-benzyl-N-nitrosoanthranilic acid to 1-benzyl-1,2-dihydro-3H-indazol-3-one, exploring different media and electrolytes to improve yield (Marrosu, Petrucci, & Trazza, 1995).

Pharmaceutical Research

In pharmaceutical research, this compound derivatives have shown promise. Fonseca-Berzal et al. (2020) found that certain derivatives, like 1-(2-aminoethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one, exhibited significant in vitro activity against Trypanosoma cruzi, suggesting potential applications in treating Chagas disease (Fonseca-Berzal et al., 2020).

Chemical Structure Analysis

The study of its chemical structure and polymorphism has been a subject of interest. Claramunt et al. (2009) reported on the polymorphism of indazolin-3-one and its 7-nitro derivative, providing insights into tautomeric equilibria and molecular structures (Claramunt et al., 2009).

Energetic Materials

In the field of energetic materials, this compound derivatives like NTO (5-Nitro-2,4-dihydro-3H-1,2,4-triazol-3-one) have been extensively studied. Türker (2022) investigated the effect of isotopic nitrogen exchange on NTO molecules, providing valuable insights for the development of insensitive energetic materials (Türker, 2022). Additionally, Ruksana Sirach and P. Dave (2021) reviewed various synthesis routes of NTO, its morphological variations, decomposition mechanisms, and applications as a thermally stable high energetic material (Sirach & Dave, 2021).

Environmental Remediation

Research has also been conducted on the environmental remediation of NTO. Le Campion, Giannotti, and Ouazzani (1999) evaluated photocatalytic degradation and Fenton oxidation of NTO in water, suggesting methods for remediating industrial waste waters containing this compound (Le Campion, Giannotti, & Ouazzani, 1999).

Synthesis and Applications

Gurdip Singh and S. Felix (2003) provided a comprehensive review of the crystal structure, thermolysis, and various applications of NTO and its salts in energetic materials, highlighting the compound's potential in different applications (Singh & Felix, 2003).

Mechanism of Action

Target of Action

Indazole derivatives, a class to which this compound belongs, have been drawing attention in medicinal chemistry as kinase inhibitors . These compounds are particularly used in the design of tyrosine kinase and threonine kinase inhibitors .

Mode of Action

Indazoles can be considered as bioisosteres of indoles bearing two successive nitrogen atoms able to promote strong donor and acceptor hydrogen bonding within the hydrophobic pockets of proteins . This suggests that the compound might interact with its targets, possibly kinases, through hydrogen bonding, leading to inhibition of the target’s activity.

Action Environment

Factors such as ph can influence the nitrosation of indoles, a process used in the synthesis of indazole derivatives . This suggests that environmental conditions might also influence the activity and stability of the compound.

Biochemical Analysis

Biochemical Properties

5-Nitro-1,2-dihydro-3H-indazol-3-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect the biochemical pathways within cells. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, thereby modulating the activity of these enzymes and influencing cellular redox states .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce apoptosis in certain cancer cell lines by activating specific signaling pathways that lead to programmed cell death . Additionally, it can alter gene expression profiles, leading to changes in the production of proteins involved in cell cycle regulation and metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound can inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways . This inhibition can result in the downregulation of pathways involved in cell proliferation and survival. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature, with a melting point of 280-282°C . Its stability and activity can be influenced by various factors such as pH, temperature, and the presence of other chemicals. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism . Toxic or adverse effects have been observed at very high doses, including cellular toxicity and organ damage . These effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in cellular metabolism. For instance, the compound can affect the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in metabolic flux and metabolite levels . These interactions can have downstream effects on energy production and cellular homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, its accumulation in the mitochondria can affect mitochondrial function and energy production .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in the nucleus, for instance, can influence gene expression by interacting with nuclear proteins and transcription factors . Similarly, its localization in the cytoplasm can affect cytoplasmic signaling pathways and metabolic processes .

Properties

IUPAC Name |

5-nitro-1,2-dihydroindazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O3/c11-7-5-3-4(10(12)13)1-2-6(5)8-9-7/h1-3H,(H2,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGSFRTHYHRTUCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70210255 | |

| Record name | 2,3-Dihydro-5-nitro-1H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61346-19-8 | |

| Record name | 1,2-Dihydro-5-nitro-3H-indazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61346-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-5-nitro-1H-indazol-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061346198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydro-5-nitro-1H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-5-nitro-1H-indazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.007 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the in vitro and in vivo activity of 5-nitro-1,2-dihydro-3H-indazol-3-one derivatives against Trypanosoma cruzi?

A1: Research indicates that specific this compound derivatives, namely 1-(2-aminoethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one and 1-(2-acetoxyethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one (compounds 16 and 24 respectively), demonstrate promising activity against both drug-sensitive (TcVI) and moderately drug-resistant (TcII) strains of Trypanosoma cruzi []. In vitro studies show these compounds effectively inhibit the parasite's replicative forms, epimastigotes and intracellular amastigotes, with compound 16 displaying greater potency []. Importantly, these compounds exhibit lower toxicity towards cardiac cells compared to the current standard treatment, benznidazole (BZ), resulting in a more favorable selectivity index []. While not as potent as BZ against the non-replicative bloodstream trypomastigotes in vitro, in vivo studies using a mouse model of acute T. cruzi infection demonstrated a reduction in parasitemia with both compounds, reaching up to a 60% reduction with compound 16 alone []. Combining either compound with BZ further enhanced efficacy, significantly reducing parasitemia and increasing survival rates compared to untreated controls []. These findings highlight the potential of this compound derivatives as a novel therapeutic strategy for Chagas disease, particularly in combination therapies.

Q2: How does the structure of this compound derivatives impact their activity?

A2: While the provided research [] focuses primarily on the in vitro and in vivo activity of two specific this compound derivatives, it acknowledges that this scaffold represents a promising starting point for further development. Exploring structure-activity relationships (SAR) by systematically modifying the substituents on the indazole ring could unveil crucial insights into optimizing their activity, potency, and selectivity. Future studies should investigate the impact of varying the substituents at the 1 and 2 positions of the indazole ring, as well as modifications to the nitro group at the 5 position, to establish key structural features that govern their interaction with potential targets in T. cruzi and ultimately enhance their therapeutic efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B1353484.png)